molecular formula C8H7BrO2S B6157246 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 1368719-33-8

1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6157246
CAS No.: 1368719-33-8
M. Wt: 247.1
InChI Key:
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Description

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated thiophene ring, making it a versatile molecule for various applications.

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromothiophene ring.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The bromothiophene ring can interact with enzymes and receptors, affecting various biochemical pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets.

Comparison with Similar Compounds

1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

  • 1-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
  • 1-(5-fluorothiophen-2-yl)cyclopropane-1-carboxylic acid

These compounds share a similar structure but differ in the halogen atom attached to the thiophene ring. The bromine atom in this compound provides unique reactivity and biological activity compared to its chlorine and fluorine counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves the bromination of thiophene, followed by the synthesis of cyclopropane carboxylic acid and subsequent coupling of the two compounds.", "Starting Materials": [ "Thiophene", "Bromine", "Cyclopropane", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Sodium bicarbonate", "Sodium chloride", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Bromination of thiophene using bromine and sulfuric acid to yield 5-bromothiophene", "Synthesis of cyclopropane carboxylic acid by reacting cyclopropane with sodium hydroxide and carbon dioxide", "Coupling of 5-bromothiophene and cyclopropane carboxylic acid using sodium bicarbonate and ethanol as a solvent to yield 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid", "Purification of the product using diethyl ether and hydrochloric acid", "Drying of the product using sodium sulfate" ] }

CAS No.

1368719-33-8

Molecular Formula

C8H7BrO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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